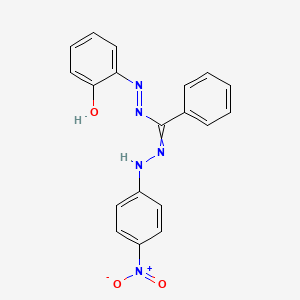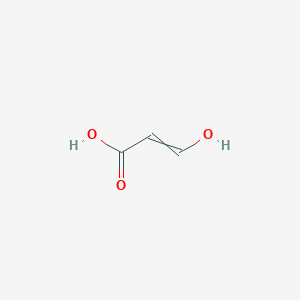![molecular formula C17H23NO2 B12552681 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one CAS No. 178163-52-5](/img/structure/B12552681.png)
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexanone core with a phenyl ring substituted with a morpholinylmethyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one typically involves a Mannich reaction, which is a three-component condensation reaction. The process generally includes the following steps:
Starting Materials: Cyclohexanone, formaldehyde, and morpholine.
Reaction Conditions: The reaction is carried out in an ethanol and dimethylformamide (DMF) mixture, with the temperature maintained at around 60°C.
Procedure: Cyclohexanone and formaldehyde are dissolved in the ethanol-DMF mixture, followed by the addition of morpholine with constant stirring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as an anti-inflammatory and antioxidant agent.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one can be compared to other similar compounds, such as:
N-Methyl-4-(morpholin-4-yl)benzylamine: This compound also contains a morpholine group but differs in its overall structure and reactivity.
Asymmetrical mono-carbonyl analogs of curcumin (AMACs): These compounds share structural similarities and exhibit comparable biological activities, such as anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
178163-52-5 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
4-[4-(morpholin-4-ylmethyl)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C17H23NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-4,16H,5-13H2 |
Clave InChI |
VHFQCHHECYTSAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1C2=CC=C(C=C2)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


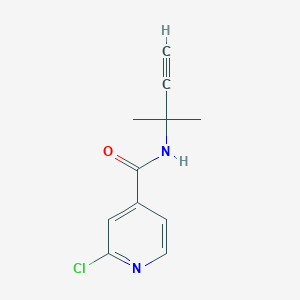
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
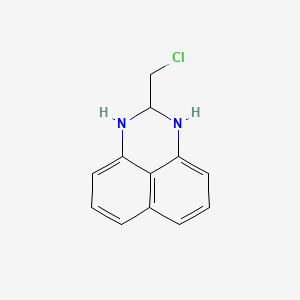
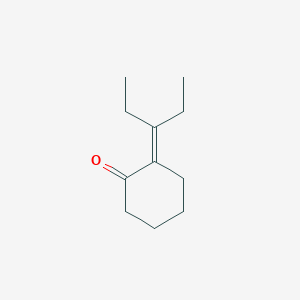
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
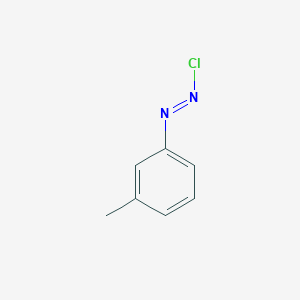
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
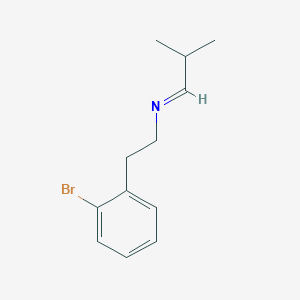

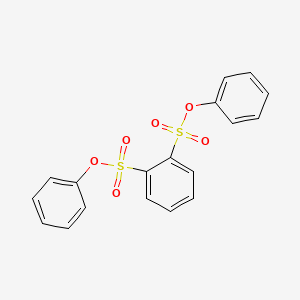
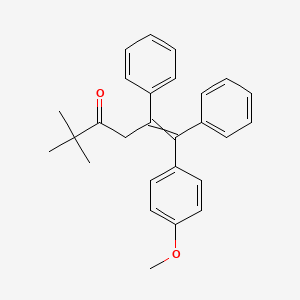
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
